molecular formula C20H9N B8223887 1,3,6,8-Tetraethynyl-9H-carbazole

1,3,6,8-Tetraethynyl-9H-carbazole

Cat. No. B8223887
M. Wt: 263.3 g/mol
InChI Key: KLNHWHRQKIRLMO-UHFFFAOYSA-N
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Description

1,3,6,8-Tetraethynyl-9H-carbazole is a useful research compound. Its molecular formula is C20H9N and its molecular weight is 263.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photophysical and Electrochemical Properties

1,3,6,8-Tetraethynyl-9H-carbazole derivatives have shown significant photophysical and electrochemical properties. For instance, derivatives like 1,3,6,8-tetra(9-ethyl-9H-carbazol-3-yl) pyrene exhibit outstanding thermal stability, with thermal degradation onset well above 400 °C, and demonstrate glass transitions between 32 and 232 °C. They are highly fluorescent in dilute solutions and in a rigid polymer matrix, showing promise for applications in fluorescence-based technologies and materials science (Reghu et al., 2012).

Bacterial Biotransformation

The bacterial biotransformation of certain 9H-carbazole derivatives has been studied, revealing the potential for microbial processes in the derivatization and breakdown of carbazole compounds. Specific bacteria can transform these compounds into various products, indicating potential applications in bioremediation or bio-based chemical production (Waldau et al., 2009).

Molecular Carrier for Water-Insoluble Compounds

Carbazole-based tetraimidazole ligands like 1,3,6,8-tetra(1H-imidazol-1-yl)-9-methyl-9H-carbazole have been synthesized and utilized to create molecular nanobarrels. These structures can host water-insoluble polyaromatic hydrocarbons in aqueous mediums, suggesting potential applications in drug delivery systems and bioimaging (Roy et al., 2015).

Antimicrobial Activities

9H-carbazole and its derivatives have been used as precursors for heterocyclic derivatives, showing significant antimicrobial activities. The synthesized compounds from these derivatives have been evaluated as potential antimicrobial agents, indicating applications in pharmaceuticals and healthcare (Salih et al., 2016).

Enhancing Electronic Coupling

The use of 1,3,6,8-tetra(pyridin-2-yl)carbazole bridges in cyclometalated bisruthenium complexes has been shown to significantly enhance electronic coupling. This suggests potential applications in electronic devices and materials where efficient charge transfer and electronic interaction are crucial (Wang et al., 2013).

properties

IUPAC Name

1,3,6,8-tetraethynyl-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H9N/c1-5-13-9-15(7-3)19-17(11-13)18-12-14(6-2)10-16(8-4)20(18)21-19/h1-4,9-12,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNHWHRQKIRLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C2C(=C1)C3=CC(=CC(=C3N2)C#C)C#C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,6,8-Tetraethynyl-9H-carbazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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